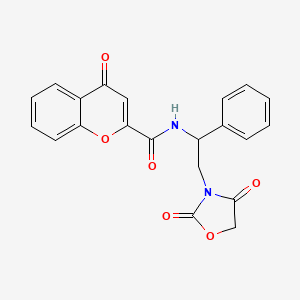

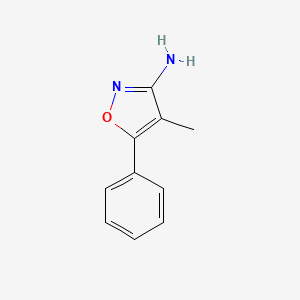

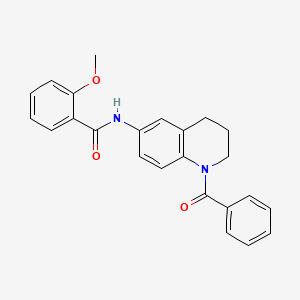

N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-4-氧代-4H-色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Characterisation of Chromene Derivatives

The synthesis of chromene derivatives has been a subject of interest due to their significant biological activities. Paper discusses the synthesis of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which are designed as potential ligands for human adenosine receptors. The synthesis involved two different amidation methods, utilizing either conventional heating or microwave irradiation. The structural elucidation of these compounds was achieved through NMR, MS spectroscopy, and X-ray crystallography, providing valuable insights into their molecular geometry and conformation, which are crucial for understanding ligand-receptor interactions.

Multicomponent Synthesis and Biological Activities

In paper , a novel approach to synthesizing 4H-chromene-3-carboxamide derivatives is presented. The synthesis was performed under solvent-free conditions using ceric ammonium nitrate (CAN) and involved a Knoevenagel-Michael reaction. The resulting compounds were characterized by NMR, HR-MS, and UV-Vis spectroscopy. These derivatives exhibited solvatochromic properties, and their antibacterial activities were assessed against both Gram-positive and Gram-negative organisms. Notably, compounds 4k and 4l showed promising antibacterial activity. Additionally, the antioxidant potential of these compounds was evaluated using the DPPH method, with several compounds demonstrating strong activity.

Antimicrobial Activity of Thiazolidin-3-yl-benzothiazole Derivatives

The antimicrobial properties of a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides are explored in paper . These compounds were synthesized and tested against a variety of bacterial and fungal species, including pathogens and food contaminants. The study found that all synthesized compounds exhibited potent antimicrobial activity, with compound 4d showing the best efficacy. Docking studies were also performed to understand the relationship between the antimicrobial activity and the molecular properties of these compounds.

Comprehensive Analysis

The comprehensive analysis of "N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide" would involve a detailed study of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly discuss this specific compound, they offer valuable methodologies and insights into the synthesis and characterization of related chromene derivatives, which could be applied to the compound . The synthesis analysis would likely involve similar amidation methods and characterization techniques as described in the papers. The molecular structure analysis would benefit from the data obtained through spectroscopy and crystallography. Chemical reactions analysis would focus on the reactivity of the compound under various conditions, and the physical and chemical properties analysis would encompass solvatochromism, antibacterial, and antioxidant activities, as demonstrated by the related compounds in the studies.

科学研究应用

癌症治疗和p300/CBP抑制

组蛋白的乙酰化和去乙酰化在基因表达调控中起着至关重要的作用。组蛋白乙酰转移酶 (HAT) 和组蛋白去乙酰化酶 (HDAC) 酶参与此过程。其中,p300/CBP(300 kDa 的 E1A 结合蛋白和 CREB 结合蛋白)是 HAT 家族的关键成员。 它们参与细胞周期进程、细胞生长、分化和发育 .

N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-4-氧代-4H-色烯-2-甲酰胺: 是基于先导化合物 A-485 的分子动力学模拟而设计的。它属于一系列新的螺环色满衍生物。值得注意的是,化合物B16通过抑制恩杂鲁胺耐药性前列腺癌细胞 (22Rv1) 的增殖,显示出有希望的抗肿瘤活性,其 IC50 值为 96 nM。 此外,化合物 B16 – P2 在体内异种移植模型中表现出良好的整体药代动力学特征,并且比 A-485 具有更好的肿瘤生长抑制能力 .

联合疗法和协同作用

研究人员可以探索将这种化合物与现有的抗癌药物或免疫疗法联合使用。评估协同作用可能导致更有效的治疗方案。

总之,N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-4-氧代-4H-色烯-2-甲酰胺在癌症治疗、表观遗传学、药物开发等方面具有广阔前景。 其多方面的应用需要在临床前和临床研究中进一步研究和验证 . 如果您需要更详细的信息或有其他问题,请随时提问!😊

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c24-16-10-18(29-17-9-5-4-8-14(16)17)20(26)22-15(13-6-2-1-3-7-13)11-23-19(25)12-28-21(23)27/h1-10,15H,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDGPOJWOCUZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)

![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)